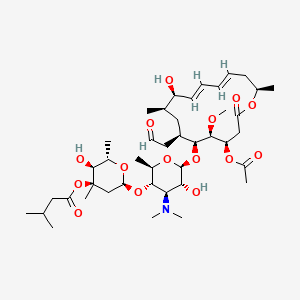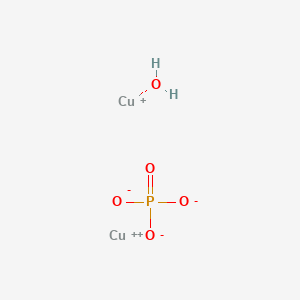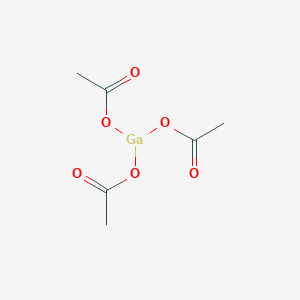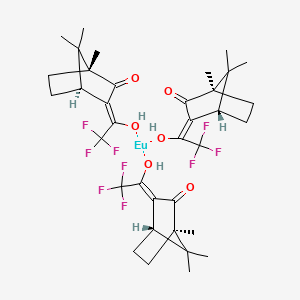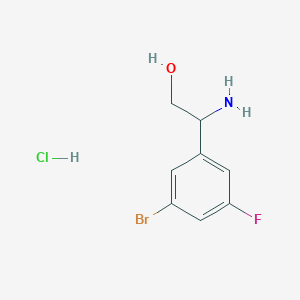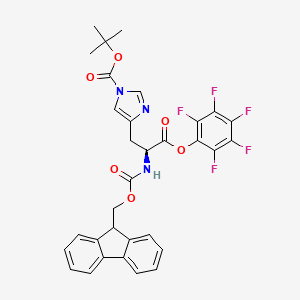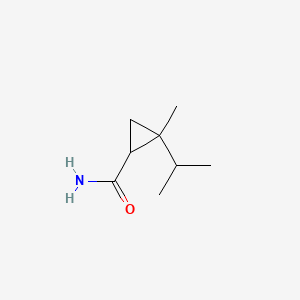
Cyclopropanecarboxamide, 2-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2-methylcyclopropanecarboxamide is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their unique structural properties, which include a three-membered ring that imparts significant ring strain. This strain makes cyclopropane derivatives highly reactive and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methylcyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of carbenes with alkenes or cycloalkenes. Carbenes can be generated in situ from diazomethane or other carbene precursors . The reaction conditions often involve the use of light, heat, or metal catalysts to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropane derivatives, including 2-Isopropyl-2-methylcyclopropanecarboxamide, may involve more scalable methods such as the use of zinc powder in a mixture of t-butyl alcohol and water for cyclisation reactions . These methods are designed to be efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-methylcyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Isopropyl-2-methylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isopropyl-2-methylcyclopropanecarboxamide include other cyclopropane derivatives such as:
- Cyclopropanecarboxamide
- 2-Methylcyclopropanecarboxamide
- 2-Isopropylcyclopropanecarboxamide
Uniqueness
What sets 2-Isopropyl-2-methylcyclopropanecarboxamide apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-5(2)8(3)4-6(8)7(9)10/h5-6H,4H2,1-3H3,(H2,9,10) |
InChI Key |
UTQFCVPILHVRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


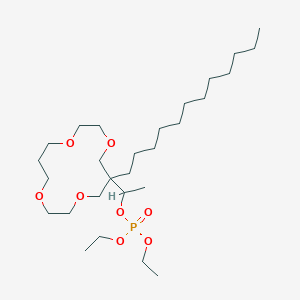
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
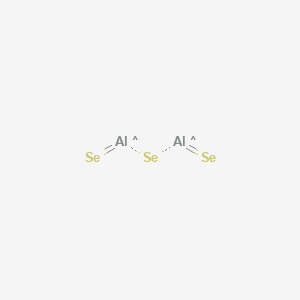
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
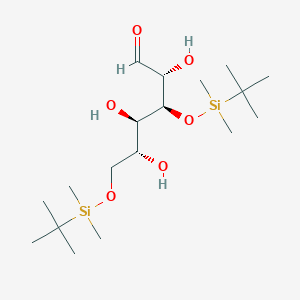
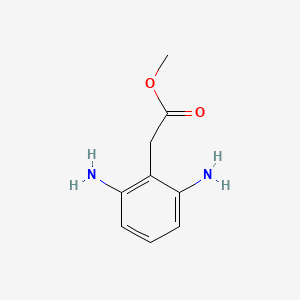
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
